molecular formula C12H7ClN2O5 B14919079 1-(4-Chlorophenoxy)-2,4-dinitrobenzene CAS No. 2548-96-1

1-(4-Chlorophenoxy)-2,4-dinitrobenzene

Cat. No.: B14919079
CAS No.: 2548-96-1
M. Wt: 294.65 g/mol
InChI Key: CSYHEOYNMJQREG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a chlorophenoxy group and two nitro groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(4-Chlorophenoxy)benzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced into the benzene ring.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride. The major products of this reaction are the corresponding amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions. This reaction can be facilitated by the presence of a base and elevated temperatures.

Scientific Research Applications

1-(4-Chlorophenoxy)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into biochemical processes.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a model compound for studying drug metabolism and pharmacokinetics.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the chlorophenoxy moiety contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

1-(4-Chlorophenoxy)-2,4-dinitrobenzene can be compared with other similar compounds such as:

    1-(4-Chlorophenoxy)-2-nitrobenzene: This compound has only one nitro group, which affects its reactivity and applications.

    1-(4-Chlorophenoxy)-3,5-dinitrobenzene: The position of the nitro groups influences the compound’s chemical properties and reactivity.

    4-Chlorophenoxyacetic acid: This compound is structurally related but has different functional groups, leading to distinct chemical behavior and applications.

Properties

CAS No.

2548-96-1

Molecular Formula

C12H7ClN2O5

Molecular Weight

294.65 g/mol

IUPAC Name

1-(4-chlorophenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C12H7ClN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H

InChI Key

CSYHEOYNMJQREG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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